molecular formula C16H18N2O2S B2921226 4-(4-Ethoxyphenyl)-2-(ethylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile CAS No. 330181-73-2

4-(4-Ethoxyphenyl)-2-(ethylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No. B2921226
M. Wt: 302.39
InChI Key: HXJRSYJSIOTULO-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include other names the compound is known by.



Synthesis Analysis

This involves the methods used to synthesize the compound. It includes the reactants, conditions, and the mechanism of the reaction.



Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule of a compound. Techniques used can include spectroscopy, crystallography, or computational chemistry methods.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, chemical stability, etc.


Scientific Research Applications

Spectroscopic Analysis and Optical Properties

  • Pyridine derivatives have been studied for their structural features using IR and electronic spectroscopy, and their optical properties via UV–vis absorption and fluorescence spectroscopy. These compounds, including similar pyridine derivatives, exhibit varied emission spectra influenced by their substituents (Cetina et al., 2010).

Antimicrobial Activities

  • Some derivatives of pyridine have been synthesized and tested for antimicrobial activities. These compounds show potential against bacterial isolates such as Escherichia coli and Xanthomonas citri, as well as antifungal activity against fungi like Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).

Solar Cell Applications

  • Pyridine derivatives have been used in the design of small molecules for bulk-heterojunction solar cells. These molecules consist of electron donating and accepting groups and exhibit properties like enhanced intramolecular charge transfer and reduced band gap, which are crucial for photovoltaic applications (Gupta et al., 2015).

Structural and Material Properties

  • The synthesis of novel dihydropyridine derivatives and their characterization through various spectroscopic methods reveal insights into solute–solvent and solute–solute interactions, helping to understand the structure-making or structure-breaking nature of these compounds (Baluja & Talaviya, 2016).

Antifibrotic Agents

  • Certain pyridone derivatives have been evaluated for their antifibrotic activity, with some showing potent effects without harmful side effects on liver and kidney functions. This indicates their potential use in medicinal chemistry (Ismail & Noaman, 2005).

Corrosion Inhibition

  • Pyrimidine derivatives, similar in structure to the compound , have been found effective in reducing copper corrosion in saline solutions, indicating their potential as corrosion inhibitors (Khaled et al., 2011).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-(4-ethoxyphenyl)-6-ethylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-3-20-12-7-5-11(6-8-12)13-9-15(19)18-16(21-4-2)14(13)10-17/h5-8,13H,3-4,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJRSYJSIOTULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethoxyphenyl)-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

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